2-Phenyl-3h-benzo[e]indole
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenyl-3h-benzo[e]indole can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst . Another method includes the heteroannulation of 2-haloaniline derivatives and phenylacetyl under mild conditions in a one-pot reaction catalyzed by palladium complexes . Additionally, it can be prepared from enamines via copper-catalyzed intermolecular C-H amination under microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield . The reaction conditions are optimized to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3h-benzo[e]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions occur readily on the indole nucleus due to the delocalization of π-electrons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted indoles.
Scientific Research Applications
2-Phenyl-3h-benzo[e]indole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Phenyl-3h-benzo[e]indole involves its interaction with specific molecular targets and pathways. As a selective estrogen receptor modulator, it binds to estrogen receptors, modulating their activity and influencing gene expression . This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
2-Phenyl-3h-benzo[e]indole can be compared with other indole derivatives, such as:
2-Phenylindole: Similar in structure but lacks the additional benzene ring fused to the indole nucleus.
3-Phenylindole: Differing in the position of the phenyl group on the indole ring.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the third position.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity .
Properties
CAS No. |
38829-78-6 |
---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-phenyl-3H-benzo[e]indole |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)18-12-16-15-9-5-4-6-13(15)10-11-17(16)19-18/h1-12,19H |
InChI Key |
JNUPLQLBLFNLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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